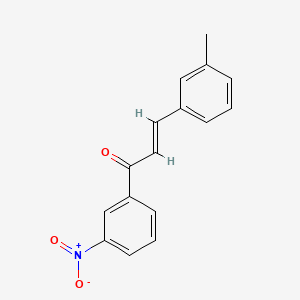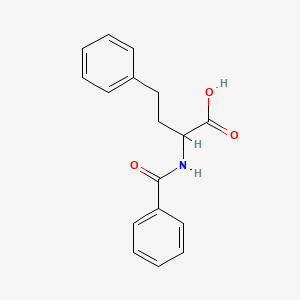amine CAS No. 880809-20-1](/img/structure/B3162757.png)
[(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine
Übersicht
Beschreibung
The compound “(1-Methyl-1H-pyrrol-2-yl)methylamine” is also known as Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- . It has a molecular weight of 123.1525 . The IUPAC Standard InChI is InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3 .
Synthesis Analysis
The compound has been synthesized for the first time by ethynylation of 1-methyl-1H-pyrrole-2-carbaldehyde with acetylene . It can also be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The structure of the compound is available as a 2D Mol file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The compound is a useful synthon in Sonogashira cross-coupling reactions . It also shows sensitive electronic forms in accessible redox states of structurally and spectroscopically authenticated deprotonated 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 123.1525 .Wissenschaftliche Forschungsanwendungen
Carcinogenic Studies and Food Safety
A substantial body of research has focused on the analysis and effects of heterocyclic aromatic amines (HAs), such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which are structurally related to the compound . These studies highlight the carcinogenic potential of HAs, their formation during food processing, and methods for their analysis. For instance, Teunissen et al. (2010) provided a comprehensive review of the analytical techniques for detecting PhIP and its metabolites in various biological matrices and foodstuffs. Furthermore, Snyderwine (1994) discussed the experimental evidence linking dietary HAs to human breast cancer, underscoring the importance of food safety and carcinogenic control.
Neuroprotective, Antiaddictive, and Antidepressant Activities
Research has also explored the neuroprotective, antiaddictive, and antidepressant-like activities of compounds structurally similar to or within the same chemical family. Antkiewicz‐Michaluk et al. (2018) focused on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound in the mammalian brain, highlighting its potential in treating central nervous system disorders. This review presented the complex mechanisms of neuroprotection offered by such compounds, including MAO inhibition and glutamatergic system antagonism, further supporting their potential as therapeutic agents.
Degradation of Hazardous Compounds
The degradation of nitrogen-containing hazardous compounds, including amines, through advanced oxidation processes (AOPs) has been another area of significant research. Bhat and Gogate (2021) reviewed the effectiveness of AOPs in mineralizing such compounds, emphasizing the global concern for toxic amino-compounds in water. This work underscores the importance of developing efficient technologies for degrading recalcitrant nitrogen-containing compounds to ensure water safety and environmental protection.
These research applications collectively demonstrate a broad spectrum of scientific interest surrounding the compound “(1-Methyl-1H-pyrrol-2-yl)methylamine” and its analogs, from understanding their carcinogenic properties and roles in food safety to exploring their potential in neuroprotection and the degradation of hazardous substances. This multidisciplinary interest underscores the compound's significance in various scientific inquiries, contributing to our understanding of its implications in health, safety, and environmental contexts.
Zukünftige Richtungen
The compound has a broad range of chemical and biological properties and has become an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it has a promising future in the field of drug development .
Eigenschaften
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-6-10-8-9-5-4-7-11(9)2/h3-5,7,10H,1,6,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMCTSVJGVEFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




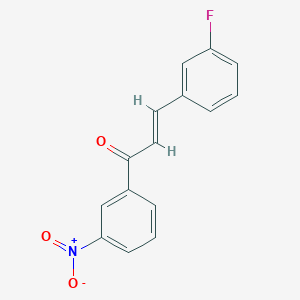
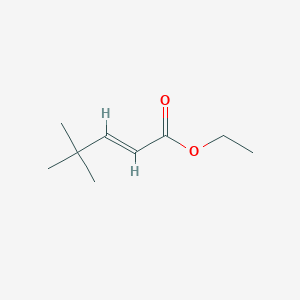
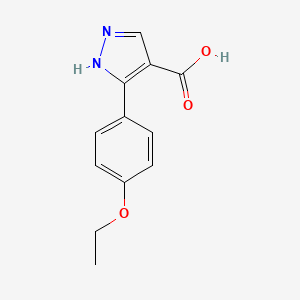
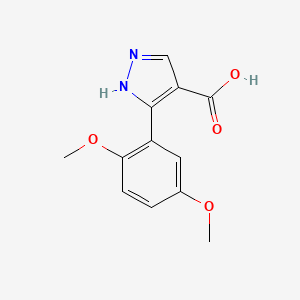
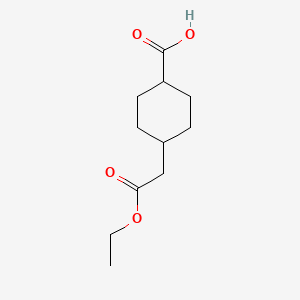
![4-Formyl-9-methyltetrazolo[1,5-a]quinoline](/img/structure/B3162717.png)

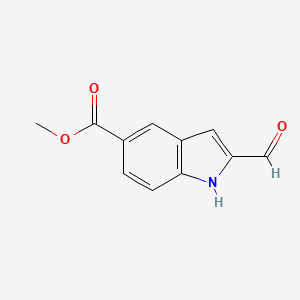
![{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B3162732.png)
![3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B3162736.png)
